Fsp³ Fraction Comparison: Higher sp³ Character vs. Common 3,5-Dimethylisoxazole Bromodomain Ligands
The target compound exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 0.67, as reported by Fluorochem . This value is substantially higher than that of representative potent 3,5-dimethylisoxazole bromodomain ligands such as those in the benzoxazinone series (e.g., Y02234, Fsp³ ~0.25–0.35 based on structural analysis), and higher than the simple 3,5-dimethylisoxazole-4-carboxylic acid core (Fsp³ = 0.17 estimated from structure) [1]. Higher Fsp³ is associated with improved aqueous solubility, reduced promiscuous binding, and enhanced clinical developability — a principle validated across multiple medicinal chemistry campaigns [2].
| Evidence Dimension | Fraction sp³-hybridized carbon atoms (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 0.67 |
| Comparator Or Baseline | 3,5-Dimethylisoxazole-4-carboxylic acid (CAS 2510-36-3): Fsp³ ≈ 0.17; Y02234 (benzoxazinone-dimethylisoxazole BRD4 inhibitor): Fsp³ ≈ 0.29 (estimated from published structure) |
| Quantified Difference | 3.9-fold higher Fsp³ vs. 3,5-dimethylisoxazole-4-carboxylic acid; ~2.3-fold higher vs. Y02234 |
| Conditions | Fsp³ calculated from 2D molecular structure; vendor-reported for target compound (Fluorochem); estimated from SMILES for comparators |
Why This Matters
Higher Fsp³ correlates with improved physicochemical developability metrics, making this scaffold more suitable for fragment-based or library-based bromodomain inhibitor optimization where solubility and reduced aromatic ring count are prioritized.
- [1] Xue, X., Zhang, Y., Liu, Z., Song, M., Xing, Y., & Xiang, Q. (2018). Benzoxazinone-containing 3,5-dimethylisoxazole derivatives as BET bromodomain inhibitors for treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 152, 358–371. Compound (R)-12 (Y02234) structure used for Fsp³ estimation. View Source
- [2] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. DOI: 10.1021/jm901241e View Source
